2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide
Description
Nomenclature and Structural Classification
2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide belongs to the broader class of sulfonamide compounds, which are characterized by the presence of the sulfonamide functional group (-SO₂NH₂). The compound's systematic nomenclature reflects its complex molecular architecture, incorporating both aromatic and aliphatic components within a single molecular framework. According to Chemical Abstracts Service naming conventions, the compound is formally designated as "Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]-," which provides a clear indication of its structural organization.
The molecular structure features a central ethane backbone that serves as a bridge between two distinct sulfonyl-containing moieties. The first component consists of a 4-fluorophenylsulfonyl group, where a fluorine atom is positioned para to the sulfonyl substituent on the benzene ring. The second component comprises a terminal sulfonamide group attached to the ethane chain. This dual sulfonyl architecture places the compound within the specialized category of bis-sulfonyl compounds, which are known for their enhanced chemical reactivity and biological activity compared to mono-sulfonyl analogs.
The compound's structural classification extends beyond simple sulfonamide categorization. The presence of the fluorine substituent introduces elements of halogenated aromatic chemistry, while the ethane linker provides flexibility that can influence molecular conformation and intermolecular interactions. The combination of these structural features creates a molecule that exhibits characteristics of both rigid aromatic systems and flexible aliphatic chains, contributing to its unique chemical and physical properties.
Identification Parameters and Registry Numbers
The definitive identification of this compound relies on several standardized chemical identification parameters that provide unambiguous molecular recognition across scientific databases and regulatory systems. The compound's Chemical Abstracts Service Registry Number is 1354953-79-9, which serves as its primary identifier in chemical literature and commercial applications.
The molecular formula C₈H₁₀FNO₄S₂ indicates the presence of eight carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, four oxygen atoms, and two sulfur atoms within the molecular structure. This elemental composition confirms the compound's classification as a fluorinated sulfonamide derivative with a molecular weight of 267.30 grams per mole.
The Simplified Molecular Input Line Entry System representation provides a linear notation that unambiguously describes the compound's connectivity pattern, while the International Chemical Identifier offers a standardized format for computational chemistry applications. These identification parameters collectively ensure precise molecular recognition across diverse scientific and commercial platforms, facilitating accurate communication and data exchange within the global chemical community.
Historical Context in Sulfonamide Chemistry
The development of sulfonamide chemistry represents one of the most significant therapeutic advances in modern medicine, with this compound emerging as part of the contemporary evolution of this important chemical class. The foundational work in sulfonamide chemistry began in the early twentieth century when sulfanilamide was first synthesized in 1908 by P. Gelmo, though its therapeutic potential remained unrecognized for nearly three decades. The breakthrough came in 1935 when G. Domagk, J. Trefouel, and T. Trefouel demonstrated the chemotherapeutic efficacy of sulfonamide compounds, initially believing they had identified a complex sulfonamide before later discovering that sulfanilamide itself was the active metabolite.
Gerhard Domagk's pioneering research in the early 1930s marked a watershed moment in sulfonamide development. Working at the Bayer subsidiary of I. G. Farbenindustrie, Domagk systematically screened various dyes for antibacterial effects in animal models under the hypothesis that incorporating a sulfamyl group into dye molecules might enhance their antibacterial activity. His rigorous testing protocols, first applied to mice in 1931, revealed the effectiveness of sulfonamide-containing compounds against streptococcal infections. The discovery of Prontosil in December 1932 demonstrated even greater specificity against bacterial pathogens, establishing the foundation for modern sulfonamide chemistry.
The historical significance of sulfonamide compounds extends beyond their initial antibacterial applications. These drugs became the first broadly effective antibacterials to be used systemically, paving the way for the antibiotic revolution in medicine. The implementation of sulfonamides during World War II significantly reduced fatality rates among wounded soldiers, demonstrating their profound impact on public health. Domagk's contributions to chemotherapy were recognized with the Nobel Prize in 1939, though political circumstances prevented him from accepting the award until after the war.
The evolution from early sulfonamide antibacterials to contemporary compounds like this compound reflects ongoing advances in medicinal chemistry and molecular design. Modern sulfonamide derivatives have expanded beyond antimicrobial applications to encompass diverse therapeutic areas, including cardiovascular medicine, endocrinology, and oncology. The incorporation of fluorine substituents, as seen in this compound, represents a contemporary approach to enhancing molecular properties such as metabolic stability and bioavailability.
Position in Contemporary Chemical Research
This compound occupies a significant position within contemporary chemical research, reflecting the continued importance of sulfonamide chemistry in modern drug discovery and development. According to recent pharmaceutical industry statistics, sulfonamides accounted for 25% of all sulfur-containing drugs approved by the Food and Drug Administration in 2019, with their applications extending to antibiotics and treatments for cancer, central nervous system diseases, diabetes, and dementia. This compound represents part of the priority structural motifs identified by the pharmaceutical industry for continued investigation and development.
Contemporary research into sulfonamide compounds has focused extensively on developing innovative synthetic methodologies that improve efficiency, selectivity, and environmental sustainability. Recent advances include metal-free synthesis approaches that utilize iodine-tert-butyl hydroperoxide systems for efficient sulfonylation reactions, demonstrating the ongoing evolution of synthetic chemistry in this field. These methodologies have enabled the preparation of diverse aryl sulfonamides under mild conditions using readily available starting materials and environmentally friendly solvents such as biomass-derived 2-methyltetrahydrofuran.
The compound's relevance in current research is further exemplified by recent studies focusing on the synthesis of arylsulfonamides as enzyme inhibitors with therapeutic potential. Specifically, research has demonstrated the development of hydroxamate-based arylsulfonamides as potent and selective inhibitors of ADAMTS7, an enzyme implicated in atherosclerosis progression. These studies have identified p-trifluoromethyl biphenyl sulfonamide derivatives that display 12-fold selectivity for ADAMTS7 over related enzymes, with inhibition constants in the nanomolar range.
The position of this compound in contemporary research also reflects broader trends in pharmaceutical chemistry, including the systematic exploration of fluorinated compounds for enhanced drug properties. The strategic incorporation of fluorine atoms into pharmaceutical molecules has become a standard approach for modifying pharmacokinetic and pharmacodynamic properties, with fluorinated compounds representing a significant proportion of new drug approvals. This compound's fluorobenzenesulfonyl moiety exemplifies this contemporary approach to molecular design.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO4S2/c9-7-1-3-8(4-2-7)15(11,12)5-6-16(10,13)14/h1-4H,5-6H2,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALIPARJWCQDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237284 | |
| Record name | Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354953-79-9 | |
| Record name | Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonamide, 2-[(4-fluorophenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
The predominant synthetic route involves the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and ethane-1-sulfonamide:
$$
\text{4-Fluorobenzenesulfonyl chloride} + \text{ethane-1-sulfonamide} \rightarrow \text{2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide}
$$
This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid generated.
Reaction Conditions
- Solvent: Commonly dichloromethane (DCM) or similar inert solvents.
- Base: Triethylamine or sodium ethoxide to capture HCl.
- Temperature: Ambient to slightly elevated (room temperature to 40°C).
- Time: Several hours (typically 8–12 hours) to ensure complete conversion.
- Purification: Extraction, washing with aqueous sodium bicarbonate, acid, and brine, followed by drying over sodium sulfate and recrystallization from ethanol or chromatography.
Detailed Procedure
- 4-Fluorobenzenesulfonyl chloride is added dropwise to a stirred solution of ethane-1-sulfonamide and base in DCM at 0–5°C to control exothermicity.
- The reaction mixture is stirred at room temperature for 8–12 hours.
- After completion (monitored by TLC or HPLC), the mixture is washed sequentially with 5% sodium bicarbonate, 1 M HCl, and saturated sodium chloride solutions.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by recrystallization or chromatography to yield the target sulfonamide.
Alternative Synthetic Approaches
One-Pot Synthesis via Thiol Oxidation and Sulfonamide Formation
Recent methodologies employ a one-pot synthesis starting from thiol substrates, catalyzed by nickel triflate (Ni(OTf)₂), with DMSO as an oxidant and HBr in acetic acid as an activator. The process involves:
- Oxidation of the thiol to the sulfonyl intermediate.
- Subsequent reaction with ammonia or amine in the presence of triethylamine under nitrogen atmosphere.
- Purification by silica gel filtration and solvent evaporation.
This method allows the direct formation of sulfonamides under mild conditions with good yields and purity.
Analytical Characterization Relevant to Preparation
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks with high precision (e.g., observed m/z 313.0711 vs. calculated 313.0704 for related sulfonamides).
- High-Performance Liquid Chromatography (HPLC): Utilizes methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity and stability.
- NMR Spectroscopy: $$^{1}H$$ NMR confirms structural integrity and purity.
- Chromatographic Techniques: Thin-layer chromatography (TLC) and flash chromatography are used to monitor reaction progress and purify products.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonyl chloride + sulfonamide | 4-Fluorobenzenesulfonyl chloride + ethane-1-sulfonamide | DCM, triethylamine, 0–40°C, 8–12 h | 70–85 | Conventional, scalable, well-established |
| One-pot thiol oxidation + amination | 4-Fluorobenzenethiol, Ni(OTf)₂, DMSO, HBr, NH₃ | DCM, 40°C, N₂ atmosphere, 12 h | 60–80 | Mild conditions, avoids sulfonyl chloride |
| Rhodium-catalyzed enantioselective synthesis | α-Halogenated ketones + sulfonamide precursors | Ethanol, NaOEt, Rh catalyst, 10 h | 65–75 | For chiral derivatives, requires catalyst |
Optimization and Challenges in Preparation
- Yield Optimization: Use of slight excess of sulfonyl chloride or α-halogenated ketones drives reaction to completion.
- Temperature Control: Prevents decomposition and byproduct formation.
- Purification: Recrystallization from ethanol and chromatographic techniques effectively remove impurities including morpholine derivatives or unreacted starting materials.
- pH Control: Maintaining weakly acidic conditions during purification and analysis preserves compound stability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects . The fluorine atom enhances the compound’s stability and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituent-Driven Structural and Functional Differences
The key distinguishing feature of 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide is its 4-fluorobenzenesulfonyl group , which imparts unique electronic and steric properties compared to other substituents. Below is a comparative analysis with selected analogs:
Table 1: Structural and Physical Properties
Key Observations :
- The fluorobenzenesulfonyl group increases molecular weight and polarity compared to benzyloxy or bromophenyl substituents. Fluorine’s electronegativity enhances metabolic stability and bioavailability, making it advantageous in drug design.
- The tetrahydrofuran-containing analog (from ) demonstrates how heterocyclic substituents can modulate solubility and conformational flexibility .
Commercial and Research Utility
- Commercial Availability : The target compound is priced at €478/50 mg (CymitQuimica), reflecting its niche application in high-value research .
- Research Applications : Sulfonamides are widely used as enzyme inhibitors (e.g., carbonic anhydrase), receptor modulators, and antibacterial agents. The fluorobenzenesulfonyl group’s electron-withdrawing properties may enhance binding affinity in such contexts.
Biological Activity
Overview
2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its unique structure, characterized by a fluorobenzene moiety and sulfonamide groups, contributes to its diverse biological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₀FNO₄S₂
- Molecular Weight : Approximately 267.3 g/mol
- Structure : Contains a sulfonyl group attached to an ethane backbone, enhancing its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects such as:
- Antimicrobial Activity : The compound exhibits potential against various bacterial strains by interfering with bacterial enzyme functions.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to its therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against influenza virus, where it inhibited viral entry and replication in lung epithelial cells (A549) with an IC50 value of approximately 16.79 nM .
Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Sulfanilamide | Classic sulfonamide with an amino group | Foundational compound in antibacterial therapy |
| Celecoxib | Contains a sulfonamide moiety | Selective COX-2 inhibitor for pain relief |
| Benzene sulfonamide | Simple structure with one sulfonamide group | Less complex than this compound |
This compound stands out due to its specific functional groups that may enhance its biological activity compared to these structurally similar compounds.
Case Study 1: Antiviral Activity
A study published in Nature demonstrated that a related aryl sulfonamide compound effectively inhibited influenza virus entry and replication. The findings suggested that compounds within this class could be developed into antiviral agents .
Case Study 2: Inhibition of Autotaxin
Research on autotaxin inhibitors revealed that derivatives similar to this compound exhibited potent inhibition of autotaxin, which is crucial for the production of lysophosphatidic acid (LPA), a mediator involved in cancer progression . These findings underscore the compound's potential in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-Fluorobenzenesulfonyl)ethane-1-sulfonamide?
- Methodological Answer : Two primary routes are documented:
- Rh-catalyzed enantioselective synthesis : Utilize Rh catalysts to control stereochemistry, as demonstrated in the synthesis of structurally similar sulfonamides. Sodium ethoxide in ethanol serves as the base, with reaction times and catalyst loading optimized for yield .
- Nucleophilic substitution : React α-halogenated ketones with sulfonamide precursors under basic conditions (e.g., sodium ethoxide). Stirring for extended periods (e.g., 10 hours) ensures completion, followed by recrystallization from ethanol for purification .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+) with precision (e.g., 313.0711 observed vs. 313.0704 calculated) .
- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6 adjusted with acetic acid). This method is validated for sulfonamide derivatives to assess purity and stability .
Q. How does pH influence the stability of this compound during analysis?
- Methodological Answer : Stability is maintained at weakly acidic conditions (pH ~4.6), as evidenced by pharmacopeial guidelines. Buffers containing sodium acetate and 1-octanesulfonate prevent degradation during HPLC analysis. Deviations in pH may require re-optimization of mobile phases .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this sulfonamide?
- Methodological Answer : Chiral Rh catalysts enable enantiocontrol, as shown in the synthesis of (R)-N-benzyl derivatives. Key parameters include:
- Catalyst-to-substrate ratios (e.g., 0.41 mmol substrate with 0.82 mmol amine).
- Solvent selection (ethanol or methanol) to stabilize intermediates.
Post-synthesis, enantiomeric excess is validated via chiral HPLC or polarimetry .
Q. How should researchers address contradictory spectral data during characterization?
- Methodological Answer : Cross-validation is critical:
- HRMS/NMR discrepancies : Check for isotopic patterns (e.g., bromine or fluorine signatures) or byproducts (e.g., morpholine-containing impurities from side reactions) .
- Chromatographic anomalies : Adjust buffer pH or methanol ratio to resolve co-eluting impurities. Recrystallization from ethanol may isolate pure products .
Q. What strategies optimize reaction yields in halogenation steps for derivatives?
- Methodological Answer :
- Excess halogenated ketones : Use 1.2–1.5 equivalents of α-halogenated ketones to drive reactions to completion.
- Extended reaction times : Stir for 10+ hours at room temperature to ensure full conversion.
- Purification : Ice-water precipitation followed by ethanol recrystallization removes unreacted starting materials .
Q. How can researchers mitigate byproduct formation during sulfonamide synthesis?
- Methodological Answer :
- Temperature control : Avoid excessive heat to prevent decomposition (common in sulfonamide reactions).
- Catalyst screening : Rh or Pd catalysts reduce side reactions compared to non-catalytic methods.
- Chromatographic monitoring : Use TLC or inline HPLC to detect byproducts early (e.g., morpholine derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
